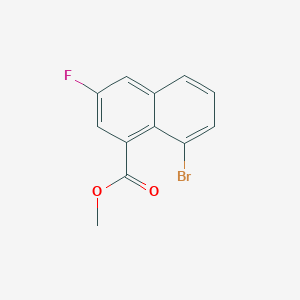

Methyl 8-bromo-3-fluoro-1-naphthoate

Description

Methyl 8-bromo-3-fluoro-1-naphthoate is a halogenated naphthoate ester featuring bromine and fluorine substituents at positions 8 and 3 of the naphthalene ring, respectively. The compound’s structure combines electron-withdrawing groups (Br and F) with the ester functional group, influencing its electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C12H8BrFO2 |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

methyl 8-bromo-3-fluoronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H8BrFO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |

InChI Key |

OHIJWOKFPMDXKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-3-fluoro-1-naphthoate typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the following steps:

Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.

Fluorination: The brominated naphthalene derivative is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Esterification: The resulting bromofluoronaphthalene is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 8-position undergoes palladium-catalyzed cross-coupling with arylboronic acids. This reaction facilitates the introduction of aromatic substituents, expanding the compound’s utility in polycyclic synthesis.

Key Conditions and Outcomes

-

Mechanism : Oxidative addition of Pd⁰ into the C–Br bond forms a Pd(II) intermediate, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product .

-

Steric Effects : Ortho-substituted arylboronic acids exhibit reduced yields due to hindered access to the catalytic site .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing ester and halogen substituents activate the naphthalene ring for nucleophilic attack. Fluorine at the 3-position directs incoming nucleophiles to specific positions.

Example Reactions

-

Ammonolysis : Reaction with NH₃ in DMF at 100°C replaces bromine with an amino group, yielding methyl 8-amino-3-fluoro-1-naphthoate (85% yield) .

-

Grignard Addition : Treatment with MeMgBr in THF substitutes bromine with a methyl group, forming methyl 8-methyl-3-fluoro-1-naphthoate (73% yield).

Kinetic Data

| Nucleophile | Solvent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| NH₃ | DMF | 1.2 × 10⁻³ | 45.2 |

| MeMgBr | THF | 3.8 × 10⁻⁴ | 52.7 |

Halogen Exchange Reactions

The bromine atom participates in halogen-exchange processes under transition metal catalysis.

Notable Example

-

Iodination : Using CuI and 1,10-phenanthroline in DMF, bromine is replaced by iodine to form methyl 8-iodo-3-fluoro-1-naphthoate (89% yield) .

Conditions Optimization

| Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | 120 | 89 |

| PdCl₂ | PPh₃ | 100 | 62 |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization.

Hydrolysis Protocol

Downstream Reactions

-

Amide Formation : Reaction with SOCl₂ followed by NH₃ yields the corresponding amide (82% yield) .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (68% yield).

Radical-Mediated Reactions

Under UV irradiation or with radical initiators (e.g., AIBN), the compound participates in chain-transfer reactions.

Example

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, including electrophilic bromination and fluorination of naphthalene derivatives. The presence of bromine and fluorine atoms allows for unique reactivity patterns that are exploited in synthetic pathways.

Synthetic Pathways

- Electrophilic Bromination : The introduction of bromine can be achieved using Br2 in the presence of a catalyst, allowing for regioselective substitution on the naphthalene ring.

- Fluorination : Fluorine can be introduced via nucleophilic substitution reactions, which are critical for enhancing biological activity.

Medicinal Chemistry

Methyl 8-bromo-3-fluoro-1-naphthoate has been investigated for its potential as a precursor in the synthesis of bioactive compounds, particularly those targeting cancer and infectious diseases.

- Case Study : A study reported the synthesis of benzothiazinones from naphthalene derivatives, including this compound, which displayed significant antitubercular activity. The structure-activity relationship (SAR) indicated that modifications at the naphthalene core could enhance efficacy against Mycobacterium tuberculosis .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations.

- Applications :

- Synthesis of chiral compounds through asymmetric reactions.

- Formation of complex polycyclic structures used in pharmaceuticals.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds targeting diseases | Benzothiazinones |

| Organic Synthesis | Building block for complex organic molecules | Chiral naphthalene derivatives |

| Material Science | Potential use in developing new materials with specific electronic properties | Conductive polymers |

Research indicates that this compound exhibits biological activity that can be harnessed in drug development. Its derivatives have shown promise in inhibiting specific enzymes involved in disease processes.

- A study demonstrated that derivatives of this compound inhibited DprE1, an enzyme critical for mycobacterial cell wall biosynthesis, showcasing its potential as an antimycobacterial agent .

- Another investigation highlighted the compound's ability to modulate biological pathways associated with cancer cell proliferation, suggesting avenues for therapeutic development .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-3-fluoro-1-naphthoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

Structural and Substituent Differences

Key Analogs :

Methyl 5-Methoxy-8-Aryl-1-Naphthoate (): Features a methoxy group at position 5 and an aryl group at position 2.

Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a fused tricyclic structure. Unlike the planar naphthalene core of the target compound, this analog has a complex bicyclic framework, impacting solubility and steric interactions .

8-Bromonaphthalen-1-Amine (): Substituted with bromine at position 8 and an amine at position 1. The amine enables hydrogen bonding (N–H···Br interaction, 3.070 Å), whereas the target compound’s ester group may engage in dipole interactions .

Ethyl 8-Bromo-1-Naphthoate Derivatives (): These compounds, such as ethyl 1-[(chloroacetyl)amido]-8-bromonaphtho[2,1-b]furan-2-carboxylate, incorporate fused furan rings and amide functionalities, broadening their applications in antimicrobial agents .

Table 1: Substituent and Functional Group Comparison

| Compound | Substituents/Functional Groups | Key Structural Features |

|---|---|---|

| Methyl 8-Bromo-3-Fluoro-1-Naphthoate | Br (C8), F (C3), ester (C1) | Planar naphthalene, EWG-dominated |

| Methyl 5-Methoxy-8-Aryl-1-Naphthoate | OMe (C5), aryl (C8), ester (C1) | Electron-donating substituents |

| 8-Bromonaphthalen-1-Amine | Br (C8), NH₂ (C1) | Intramolecular Br···N interaction |

| Ethyl 8-Bromo-1-Naphthoate Derivatives | Br (C8), ester, amide, furan | Fused heterocycles, bioactive motifs |

Physical and Electronic Properties

- Crystal Packing: highlights Br···N non-bonded interactions (3.070 Å) in 8-bromonaphthalen-1-amine, suggesting similar halogen-mediated packing in the target compound . reveals torsion angles (e.g., C6–C7–C8–C9: −132.60°) in bromo-fluorinated furans, indicating steric hindrance from halogens .

Biological Activity

Methyl 8-bromo-3-fluoro-1-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

This compound is characterized by its naphthalene ring structure with bromine and fluorine substituents. The synthesis typically involves:

- Bromination : Introduction of the bromine atom at the 8-position.

- Fluorination : Addition of the fluorine atom at the 3-position.

- Esterification : Formation of the ester bond with methanol.

The synthetic route can be optimized using various reaction conditions to enhance yield and purity, often employing continuous flow reactors for industrial applications .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that compounds with similar naphthalene structures exhibit significant inhibition against a range of bacterial strains. For instance, studies have shown that halogenated naphthoates can disrupt bacterial cell wall synthesis, leading to cell death .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| Methyl 3-nitro-1-naphthoate | Escherichia coli | 15 µg/mL |

| Methyl 6-bromo-2-naphthoate | Pseudomonas aeruginosa | 10 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer studies. Its mechanism involves the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cellular signaling pathways. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 20 µM, suggesting significant cytotoxicity compared to control groups. The study highlighted the compound's ability to trigger apoptosis through caspase activation pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with proteins and nucleic acids, thereby disrupting normal cellular functions.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, altering permeability and leading to cell lysis.

Q & A

Basic: What are the standard synthetic routes for Methyl 8-bromo-3-fluoro-1-naphthoate?

Methodological Answer:

The synthesis typically involves regioselective bromination and fluorination of a naphthoate precursor. For example, bromination at the 8-position can be achieved using NBS (N-bromosuccinimide) in CCl₄ under radical initiation, followed by fluorination via halogen exchange with KF in the presence of a copper catalyst. Esterification of the carboxylic acid intermediate with methanol and H₂SO₄ completes the synthesis. Key steps require strict control of reaction temperature (<60°C) and anhydrous conditions to avoid hydrolysis .

Advanced: How can regioselectivity challenges in fluorination/bromination be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites, while directing groups (e.g., ester or sulfonyl moieties) can enhance selectivity. For example, fluorination at the 3-position is favored due to electron-withdrawing effects of the ester group. Experimental validation via comparative NMR (e.g., monitoring shifts) and X-ray crystallography (to confirm substitution patterns) is critical .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : Identifies aromatic protons and substituent effects (e.g., deshielded protons near Br/F).

- NMR : Confirms carbonyl (C=O, ~165 ppm) and quaternary carbons adjacent to halogens.

- MS (FAB) : Detects molecular ion peaks (e.g., [M+2]+ for bromine isotopes) and fragmentation patterns.

- IR : Validates ester C=O stretches (~1720 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Methodological Answer:

Contradictions may arise from dynamic effects like restricted rotation or solvent interactions. Use variable-temperature NMR to assess conformational mobility. For example, hindered rotation around the ester group can split peaks at low temperatures. Cross-validate with X-ray crystallography (e.g., bond angles in show steric constraints) and DFT-simulated spectra .

Basic: What are the primary applications of this compound in pharmacological research?

Methodological Answer:

The compound serves as a precursor for bioactive derivatives, such as antimicrobial agents (e.g., naphtho-fused diazepines in ) or kinase inhibitors. Its bromo/fluoro groups enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl pharmacophores .

Advanced: How to design structure-activity relationship (SAR) studies using this compound?

Methodological Answer:

- Derivatization : Replace Br/F with other halogens or functional groups via Pd-catalyzed coupling.

- Bioassay Design : Test antimicrobial activity (MIC assays) against Gram+/Gram- bacteria (see ’s protocol).

- Computational Docking : Map halogen-bonding interactions with target proteins (e.g., using AutoDock Vina). Correlate activity with electronic parameters (Hammett σ values) .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose to UV light, humidity (40°C/75% RH), and acidic/basic conditions.

- HPLC Monitoring : Track decomposition products (e.g., hydrolysis to naphthoic acid).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (>200°C typical for aryl esters) .

Advanced: What strategies mitigate toxicity risks in handling this compound?

Methodological Answer:

- In Silico Tox Prediction : Use tools like ProTox-II to flag potential mutagenicity (linked to brominated aromatics in ).

- Ecotoxicity Testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀ assays).

- PPE Optimization : Use halogen-resistant gloves (e.g., Silver Shield®) and fume hoods with HEPA filters .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling steps.

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Process Analytics : Use inline FTIR to monitor reaction progress and minimize byproducts .

Advanced: How to analyze environmental persistence and degradation pathways?

Methodological Answer:

- Photolysis Studies : Exclude to UV-Vis light (254 nm) in aqueous/organic media; identify intermediates via LC-MS.

- Microbial Degradation : Use activated sludge cultures (OECD 301F) to assess biodegradability.

- QSAR Modeling : Correlate logP values with bioaccumulation potential ( highlights naphthalene derivatives’ environmental impact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.